2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S2/c1-13(2,11)8-6-7-4(3-12-6)5(9)10/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDIZHORBYAVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NC(=CS1)C(=O)O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid typically involves the coupling of carboxylic acid with 2-amino-1-(furan-2-yl)ethanone hydrochloride in the presence of EDCI, HOBt, and NMM to form the corresponding amide, which is then converted to the final product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various thiazole derivatives, which can have different biological and chemical properties
Scientific Research Applications
2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in developing new drugs.
Industry: The compound is used in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting certain pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Thiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s sulfanylidene group (S=O) enhances electrophilicity at the thiazole core compared to unsubstituted thiazole-4-carboxylic acid . This property may facilitate nucleophilic reactions or coordination with metal ions in catalytic systems.
- Substituent Bulkiness : Derivatives like 1f () with chloromethylphenyl groups exhibit higher melting points (137–138°C), suggesting that bulky aryl substituents increase crystallinity compared to smaller groups like methoxy .
- Biological Activity : The PO20 derivative () shares a thiazole-4-carboxylic acid backbone but incorporates a 4-oxo-thiazole substituent, which is linked to analgesic effects. This highlights how modifications at the 2-position can direct bioactivity .
Biological Activity
2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a thiazole ring with a carboxylic acid group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study identified several 2-aminothiazole derivatives with potent activity against this pathogen. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong potential as an anti-tubercular agent .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH enzyme |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A variety of synthesized 2-aminothiazoles have shown cytotoxic effects against different cancer cell lines. Notably, compounds derived from thiazoles displayed significant inhibition against hepatocellular carcinoma (HepG2) cells with IC50 values ranging from 0.06 to 0.1 µM .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 0.06 | HepG2 |
| Compound 88 | 0.1 | Various Cancer Lines |
Antioxidant Activity
In addition to antimicrobial and anticancer activities, thiazole compounds exhibit antioxidant properties. Research indicates that certain thiazole derivatives can scavenge free radicals effectively, providing protective effects against oxidative stress in biological systems .
Table 3: Antioxidant Activity of Thiazole Derivatives
| Compound Name | Assay Type | Activity Level |
|---|---|---|
| Thiazole Hybrid | DPPH Scavenging | High |
| Thiazole Hybrid | Nitric Oxide Scavenging | Moderate |
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Antimycobacterial Case Study : A series of novel thiazole compounds were tested in vitro and demonstrated significant inhibition of M. tuberculosis, leading to further development for potential therapeutic use .
- Anticancer Case Study : Derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth, particularly in hepatocellular carcinoma models .
- Antioxidant Case Study : The antioxidant potential of thiazole hybrids was evaluated in animal models, demonstrating protective effects against liver damage induced by radiation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((Dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylic acid, and what challenges are associated with its purification?
- Methodological Answer : The compound can be synthesized via cyclization reactions using α-haloketones and thiourea derivatives, followed by functionalization to introduce the dimethyl(oxo)-sulfanylidene group. Purification challenges arise due to the compound’s polarity and sensitivity to acidic/basic conditions. High-performance liquid chromatography (HPLC) with optimized mobile phases (e.g., acetonitrile/water gradients) is recommended, alongside recrystallization using non-polar solvents to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the thiazole ring and substituent positions. Fourier-transform infrared spectroscopy (FTIR) validates the carboxylic acid (-COOH) and sulfanylidene groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Elemental analysis further corroborates purity .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by analogous thiazole derivatives (e.g., kinase or oxidoreductase families). Use Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli) for antimicrobial screening and DPPH/ABTS assays for antioxidant activity. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies can predict the ADMET properties of this compound, and how do they align with experimental data?
- Methodological Answer : Employ in silico tools like SwissADME or ProTox-II to model absorption (e.g., Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (e.g., hepatotoxicity). Cross-validate predictions with experimental Caco-2 assays and microsomal stability tests. Discrepancies often arise from underestimating active transport mechanisms or unaccounted metabolite reactivity .
Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions?
- Methodological Answer : Systematically vary assay parameters (pH, temperature, solvent composition) to identify confounding factors. For example, antioxidant activity may decrease under alkaline conditions due to carboxylate deprotonation. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables. Cross-reference with structurally similar compounds (e.g., 2-(4-chlorophenyl)-thiazole-4-carboxylic acid) to contextualize results .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer : Modify formulation approaches:
- Salt formation : Use sodium or potassium salts to enhance aqueous solubility.
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in vivo.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time. Validate via pharmacokinetic studies in rodent models .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring or methyl groups on the thiazole). Test against a panel of related enzymes (e.g., COX-1/COX-2 for anti-inflammatory activity) to identify key pharmacophores. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and guide rational design .
Data Contradiction Analysis
Q. How should conflicting data regarding the compound’s enzyme inhibition potency be addressed?
- Methodological Answer : Re-evaluate assay protocols for consistency in enzyme concentration, substrate saturation, and inhibitor pre-incubation time. Compare inhibition constants (Kᵢ) across studies using the Cheng-Prusoff equation to account for substrate competition. Validate with orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding thermodynamics .
Reference Table: Key Physicochemical and Bioactivity Data
| Property/Method | Value/Outcome | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₃S₂ | |
| Synthetic Yield (Ethyl Ester Route) | 72–85% | |
| Purity (HPLC) | ≥95% | |
| Antimicrobial Activity (MIC) | 8–32 µg/mL (Gram-positive bacteria) | |
| DPPH Radical Scavenging (IC₅₀) | 12.5 µM | |
| Predicted LogP (SwissADME) | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
